
Tert-butyl 3-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Molecular Characterization
Tert-butyl 3-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate is an intermediate in the synthesis of complex molecules. A study demonstrates the synthesis and characterization of compounds derived from similar tert-butyl pyrrolidine carboxylates, emphasizing their potential in creating novel chemical structures through methods like Schiff base formation, characterized using FTIR, NMR, and X-ray crystallography (Çolak, Karayel, Buldurun, & Turan, 2021). Another research involves the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, highlighting its role as a crucial intermediate for anticancer drugs, showcasing a rapid synthesis method that underscores the versatility of tert-butyl pyrrolidine derivatives in medicinal chemistry (Zhang, Ye, Xu, & Xu, 2018).
Asymmetric Synthesis and Chiral Molecules
Tert-butyl 3-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate's derivatives have been utilized in asymmetric synthesis, contributing to the development of chiral molecules. A method for the asymmetric synthesis of amines using N-tert-butanesulfinyl imines, prepared from tert-butyl compounds, demonstrates the importance of tert-butyl derivatives in producing enantioenriched amines, indicating the significance of such compounds in asymmetric synthesis and their potential applications in creating bioactive molecules with high stereochemical purity (Ellman, Owens, & Tang, 2002).
Catalysis and Organic Transformations
The role of tert-butyl derivatives in catalysis and organic transformations is significant, as demonstrated by research on P-chiral phosphine ligands with tert-butylmethylphosphino groups. These ligands, derived from tert-butyl compounds, have shown excellent performance in the rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, illustrating the potential of tert-butyl derivatives in catalyzing critical chemical reactions for the synthesis of chiral pharmaceuticals and other valuable compounds (Imamoto, Tamura, Zhang, Horiuchi, Sugiya, Yoshida, Yanagisawa, & Gridnev, 2012).
Environmental and Photocatalytic Applications
Tert-butyl 3-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate and related compounds also find applications in environmental science, such as in the photocatalyzed oxidation of contaminants. For instance, tert-butyl alcohol, a derivative, has been used to study the photocatalytic degradation of methylated arsenic species, showcasing the role of tert-butyl derivatives in environmental remediation through photocatalysis (Xu, Cai, & O’Shea, 2007).
特性
IUPAC Name |
tert-butyl 3-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-7-6-9(8-13)12(14,4)5/h9H,6-8,13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVOTKNVQUZLEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCN1C(=O)OC(C)(C)C)CN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate | |
CAS RN |
1780767-79-4 |
Source


|
| Record name | tert-butyl 3-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-ethyl-N-(4-methylbenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2642081.png)
![3-nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}benzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime](/img/structure/B2642082.png)

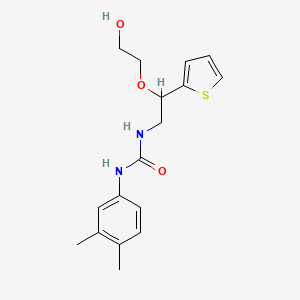
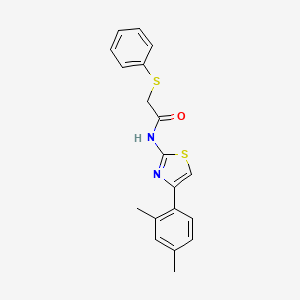
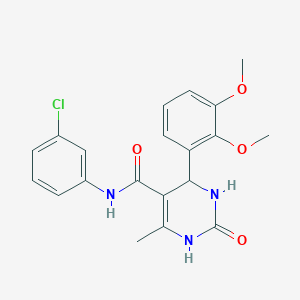
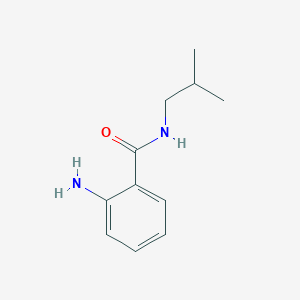
![2,4-dichloro-N-[4-(2-chlorophenyl)sulfanylphenyl]benzamide](/img/structure/B2642093.png)

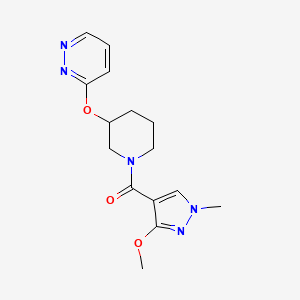
![4-[(4-chlorophenyl)sulfanyl]-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone](/img/structure/B2642097.png)
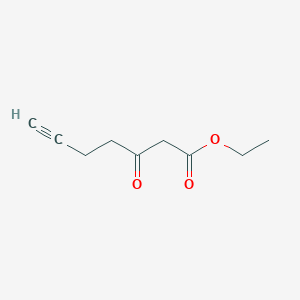
![1-{2-[(1H-benzotriazol-1-ylmethyl)amino]phenyl}ethanone](/img/structure/B2642100.png)